An In-depth Technical Guide on K-Ras Ligand-Linker Conjugate 5 for PROTAC Synthesis
An In-depth Technical Guide on K-Ras Ligand-Linker Conjugate 5 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of K-Ras Ligand-Linker Conjugate 5, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of the K-Ras protein. This document details the underlying science, experimental methodologies, and relevant data to support research and development in this cutting-edge area of targeted protein degradation.
Introduction to K-Ras and PROTAC Technology
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras protein and uncontrolled cell proliferation. For decades, K-Ras was considered "undruggable" due to the lack of well-defined binding pockets on its surface.
PROTAC technology offers a novel therapeutic strategy to target proteins like K-Ras for degradation rather than inhibition. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the K-Ras protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of K-Ras, marking it for degradation by the cell's proteasome.
K-Ras Ligand-Linker Conjugate 5
K-Ras Ligand-Linker Conjugate 5 is a pre-fabricated molecule that incorporates a ligand for K-Ras and a PROTAC linker. This conjugate is designed for the efficient synthesis of K-Ras-targeting PROTACs. By reacting this conjugate with a suitable E3 ligase ligand, researchers can rapidly generate novel K-Ras degraders.
One notable application of K-Ras Ligand-Linker Conjugate 5 is in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523) . This PROTAC has been shown to be potent, exhibiting ≥70% degradation efficacy in SW1573 cells[1].
Data Presentation: Efficacy of K-Ras PROTACs
The following table summarizes the degradation efficiency of various K-Ras PROTACs from published studies, providing a comparative view of their performance.
| PROTAC Name | K-Ras Mutant | Cell Line | DC50 (µM) | Dmax (%) | E3 Ligase Recruited | Reference |
| PROTAC K-Ras Degrader-1 (HY-129523) | Not Specified | SW1573 | Not Reported | ≥70 | Not Specified | [1] |
| LC-2 | G12C | NCI-H2030 | 0.59 ± 0.20 | ~80 | VHL | [2] |
| LC-2 | G12C | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | VHL | [2] |
| LC-2 | G12C | NCI-H23 (heterozygous) | Not Reported | >50 | VHL | [2] |
| Compound 3 | G12R | Cal-62 | 0.462 | 75 | Not Specified | [3] |
| Compound 3 | G12D | GP5d | Not Reported | Not Reported | Not Specified | [3] |
| Compound 4 | G12D | HiBiT-KRAS | 0.004 (at 24h) | 94 | Not Specified | [3] |
| Compound 4 | G12R | HiBiT-KRAS | 0.183 (at 24h) | 87 | Not Specified | [3] |
| YF135 | G12C | H358 | Not Reported | Not Reported | VHL | [4] |
Mandatory Visualizations
K-Ras Signaling Pathway
Caption: K-Ras Signaling Pathway.
PROTAC Mechanism of Action
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Synthesis of a K-Ras PROTAC from K-Ras Ligand-Linker Conjugate 5
This protocol provides a general procedure for the synthesis of a K-Ras PROTAC by coupling K-Ras Ligand-Linker Conjugate 5 (which contains a reactive functional group on the linker) with an E3 ligase ligand (e.g., a VHL or CRBN ligand with a complementary reactive group). The specific reaction conditions will depend on the nature of the reactive groups (e.g., amine and carboxylic acid for amide bond formation, or azide (B81097) and alkyne for click chemistry).
Representative Protocol for Amide Bond Formation:
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Dissolution: Dissolve K-Ras Ligand-Linker Conjugate 5 (assuming it has a terminal amine, 1 equivalent) and the E3 ligase ligand with a carboxylic acid functional group (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
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Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure K-Ras PROTAC.
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Characterization: Confirm the structure and purity of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for K-Ras Degradation
This protocol details the steps to assess the degradation of K-Ras in cancer cells following treatment with a K-Ras PROTAC.
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Cell Culture and Treatment:
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Seed KRAS-mutant cancer cells (e.g., SW1573, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay kit.
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SDS-PAGE and Western Blotting:
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Normalize the protein concentrations and prepare samples with Laemmli buffer.
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.
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Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities using image analysis software (e.g., ImageJ).
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Normalize the K-Ras band intensity to the corresponding loading control band intensity.
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Calculate the percentage of K-Ras degradation relative to the vehicle-treated control.
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Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) values by plotting the degradation percentage against the PROTAC concentration.
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Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
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Cell Seeding:
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Seed KRAS-mutant cancer cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
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Incubate for 24 hours to allow for cell attachment.
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PROTAC Treatment:
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Treat the cells with a serial dilution of the K-Ras PROTAC for 72 hours. Include a vehicle control.
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Assay Procedure:
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle-treated control.
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Determine the IC50 (concentration at which 50% of cell growth is inhibited) by plotting cell viability against the PROTAC concentration.
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Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the K-Ras-PROTAC-E3 ligase ternary complex.
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Cell Culture and Treatment:
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Culture cells (e.g., HEK293T cells overexpressing tagged K-Ras and a tagged E3 ligase) to 70-80% confluency.
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Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
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Treat the cells with the K-Ras PROTAC or a vehicle control for 4-6 hours.
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Cell Lysis:
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Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
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Immunoprecipitation:
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Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
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Incubate the pre-cleared lysate with an antibody against the E3 ligase (or its tag) overnight at 4°C. Use a non-specific IgG as a negative control.
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Add Protein A/G agarose beads to capture the antibody-protein complexes.
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Washing and Elution:
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Wash the beads several times with lysis buffer to remove non-specific binding.
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Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
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Western Blot Analysis:
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Perform Western blotting on the eluted samples as described in Protocol 5.2.
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Probe the membrane with primary antibodies against K-Ras (or its tag) and the E3 ligase (or its tag) to detect the co-immunoprecipitated proteins. An increased K-Ras signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
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Conclusion
K-Ras Ligand-Linker Conjugate 5 represents a valuable tool for the development of novel PROTACs targeting the historically challenging oncoprotein K-Ras. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to synthesize and evaluate K-Ras degraders. The continued exploration and optimization of such molecules hold significant promise for the future of cancer therapeutics.
References
- 1. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
